molecular formula C15H12N4O2 B5542386 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B5542386
M. Wt: 280.28 g/mol
InChI Key: AIXMUXOXHVQXEZ-UHFFFAOYSA-N
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Description

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-methylquinazolin-4-amine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in cancer cells, the compound may inhibit the activity of tyrosine kinases, which are involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Properties

IUPAC Name

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMUXOXHVQXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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